molecular formula C21H24FN2O3S+ B11214541 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11214541
M. Wt: 403.5 g/mol
InChI Key: YWGBHPUTEGBGFF-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines. This compound is characterized by its unique structure, which includes ethoxy, fluoro, and methoxy substituents on the phenyl rings, as well as a hydroxy group and a tetrahydroimidazo[2,1-b][1,3]thiazine core. The presence of these functional groups and the heterocyclic core makes this compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves multiple steps, including the formation of the imidazothiazine core and the introduction of the substituents. The synthetic route typically starts with the preparation of the imidazothiazine core through a cyclization reaction involving appropriate precursors. The ethoxy, fluoro, and methoxy substituents are then introduced through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The ethoxy, fluoro, and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other similar compounds, such as:

  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 1-methoxy-4-[(4-methoxyphenyl)ethynyl]benzene These compounds share some structural similarities, such as the presence of fluoro and methoxy groups, but differ in their core structures and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the imidazothiazine core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24FN2O3S+

Molecular Weight

403.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C21H24FN2O3S/c1-3-27-16-7-5-15(6-8-16)23-14-21(25,24-11-4-12-28-20(23)24)18-10-9-17(26-2)13-19(18)22/h5-10,13,25H,3-4,11-12,14H2,1-2H3/q+1

InChI Key

YWGBHPUTEGBGFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O

Origin of Product

United States

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